

Technical Guide: Certificate of Analysis for **cis-Tranexamic acid-13C2,15N**

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Compound of Interest

Compound Name: *cis-Tranexamic acid-13C2,15N*

Cat. No.: B3026083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled compound, **cis-Tranexamic acid-13C2,15N**. This document serves as a critical quality assurance record, detailing the identity, purity, and characterization of the compound for use in research and development. **Cis-Tranexamic acid-13C2,15N** is a stable isotope-labeled internal standard used for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.^{[1][2]}

Compound Identification and Specifications

A Certificate of Analysis begins with the fundamental identification of the compound. This section includes its chemical name, structure, and key identifiers. Following this, a table of specifications summarizes the quantitative results of various analytical tests performed on a specific lot of the material.

Table 1: Representative Certificate of Analysis Data for **cis-Tranexamic acid-13C2,15N**

Test	Specification	Result	Method
Identity			
IUPAC Name	(1s,4s)-4-((amino-15N)methyl-13C)cyclohexane-1-carboxylic-13C acid[3][4]	Conforms	IR, NMR, MS
Molecular Formula	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ NO ₂ [5][6][7]	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ NO ₂	Elemental Analysis
Molecular Weight	160.19 g/mol [5][6][7][8]	160.19	Mass Spectrometry
CAS Number	1557000-06-2	1557000-06-2	-
Physical Properties			
Appearance	White to Off-White Crystalline Powder[9]	White Crystalline Powder	Visual Inspection
Purity & Strength			
Chemical Purity (HPLC)	≥98.0%	99.5%	HPLC-UV/MS
Isotopic Purity (¹³ C)	≥99 atom %	99.2 atom %	Mass Spectrometry / NMR
Isotopic Purity (¹⁵ N)	≥99 atom %	99.5 atom %	Mass Spectrometry / NMR
Quality Attributes			
Infrared Spectrum	Conforms to reference spectrum[9]	Conforms	FTIR
Loss on Drying	≤1.0%[9]	0.05%	Gravimetric (TGA)
pH (5% solution)	6.5 - 8.0[9]	7.4	pH Meter

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the results presented in the CoA. The following sections describe the typical protocols for the key analytical techniques used to characterize **cis-Tranexamic acid-13C2,15N**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the compound by separating it from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector and/or a mass spectrometer (LC-MS).
- Column: Hypurity C18, 5 μ m, 150 x 2.1 mm (or equivalent).[\[10\]](#)
- Mobile Phase: An isocratic mixture of 2 mM ammonium acetate in water (adjusted to pH 3.8 with formic acid) and acetonitrile (95:5, v/v).[\[10\]](#)
- Flow Rate: 0.2 mL/min.[\[10\]](#)
- Column Temperature: 25°C.[\[10\]](#)
- Detection: UV at 220 nm or by mass spectrometry (for LC-MS).
- Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 0.2% w/v.[\[11\]](#)
- Procedure: The sample solution is injected into the HPLC system. The peak area of **cis-Tranexamic acid-13C2,15N** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode is commonly used for tranexamic acid.
- **Sample Preparation:** The sample is prepared by dissolving it in a suitable solvent (e.g., methanol/water) and infusing it directly into the mass spectrometer or injecting it into a coupled chromatography system.
- **Procedure for Molecular Weight:** The instrument is scanned for the protonated molecular ion $[M+H]^+$. The observed mass-to-charge ratio (m/z) is compared to the theoretical calculated mass of 161.12 ($C_6^{13}C_2H_{15}^{15}NO_2 + H^+$).
- **Procedure for Isotopic Enrichment:** The relative intensities of the ion peaks corresponding to the labeled species (m/z 161.12) and any unlabeled species (m/z 158.11 for $C_8H_{15}NO_2$) are measured. The isotopic purity is calculated from the ratio of these peak areas. For more precise measurements of ^{13}C and ^{15}N abundance, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) may be employed.[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

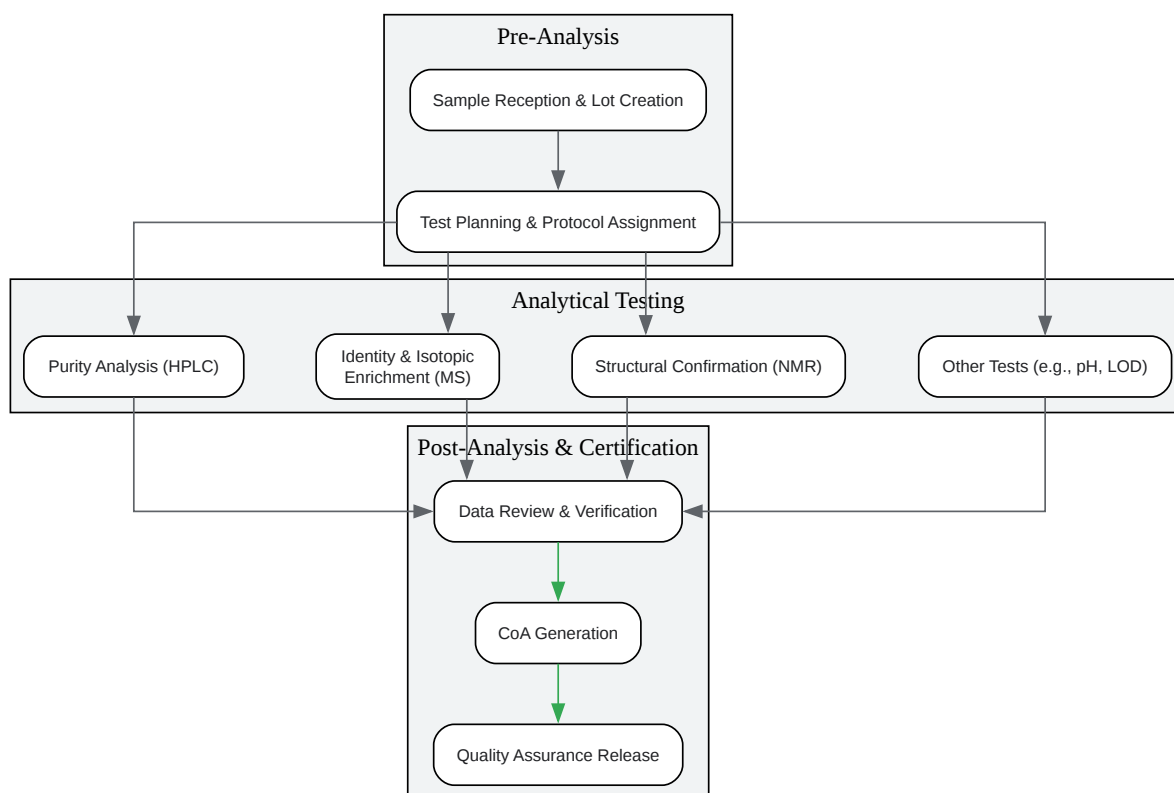
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and the position of the isotopic labels.

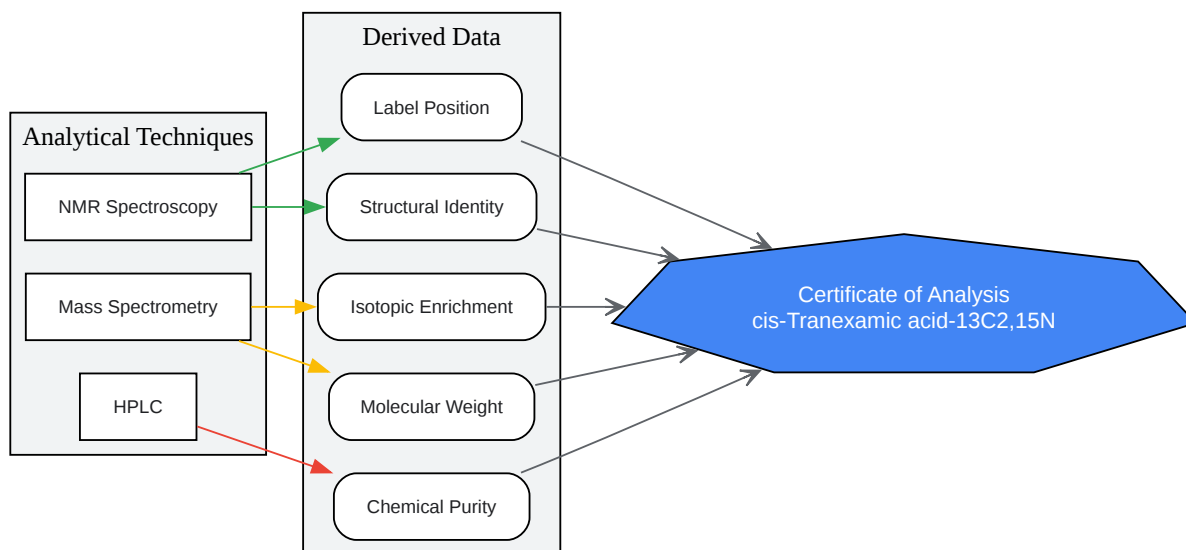
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated solvent such as Deuterium Oxide (D_2O) or Methanol- d_4 .
- **Experiments:**

- ^1H NMR: Confirms the proton environment of the molecule. The spectrum is compared to a reference standard to verify the cis-isomer configuration.
- ^{13}C NMR: Confirms the carbon skeleton. The signals corresponding to the ^{13}C -labeled positions will be significantly enhanced, confirming the location of the labels.
- ^{15}N NMR (or ^1H - ^{15}N HSQC): Confirms the presence and location of the ^{15}N label.
- Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.
- Procedure: The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, splitting patterns, and integrations are analyzed to confirm that the structure is consistent with cis-Tranexamic acid and that the isotopic labels are in the correct positions.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the generation of a Certificate of Analysis.





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